2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide
Overview
Description
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl group and a carboxamide group attached to a phenyl ring with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide typically involves the following steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions.
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Substitution Reactions: : The introduction of the methyl group and the carboxamide group can be achieved through substitution reactions. For example, the methyl group can be introduced via a methylation reaction using methyl iodide and a strong base like sodium hydride.
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Attachment of the Phenyl Ring: : The phenyl ring with the isopropyl substituent can be attached through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the phenyl ring and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
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Substitution: : The compound can undergo substitution reactions, where functional groups on the phenyl ring or the oxazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds with fewer functional groups.
Scientific Research Applications
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-methylphenyl)-1,3-oxazole-4-carboxamide: Similar structure but with a methyl group instead of an isopropyl group on the phenyl ring.
2-methyl-N-(4-ethylphenyl)-1,3-oxazole-4-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group on the phenyl ring.
2-methyl-N-(4-tert-butylphenyl)-1,3-oxazole-4-carboxamide: Similar structure but with a tert-butyl group instead of an isopropyl group on the phenyl ring.
Uniqueness
The uniqueness of 2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group on the phenyl ring may enhance the compound’s lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)11-4-6-12(7-5-11)16-14(17)13-8-18-10(3)15-13/h4-9H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFGIDCKBDXIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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